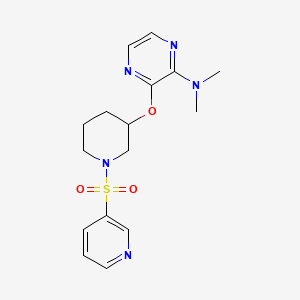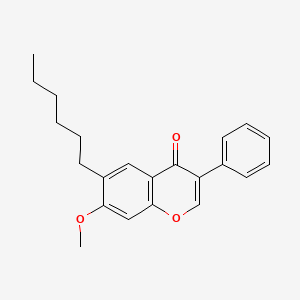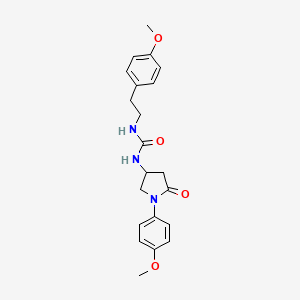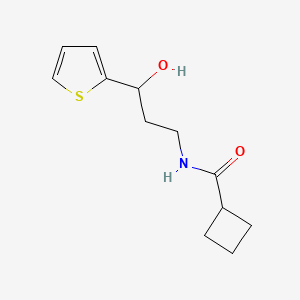
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide, also known as THP-CB, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The identification and synthesis of research chemicals, including their characterization through various analytical techniques, are crucial for understanding their structure, potential uses, and pharmacological activities. For example, McLaughlin et al. (2016) reported on the synthesis and analytical characterization of a research chemical, highlighting the importance of accurate identification for research purposes (McLaughlin et al., 2016).
Biological and Pharmacological Studies
- The discovery of new binding sites on proteins, such as the fat mass and obesity-associated protein (FTO), by He et al. (2015), provides a foundation for developing selective inhibitors for therapeutic targets, showcasing the role of novel compounds in advancing our understanding of disease mechanisms and potential treatments (He et al., 2015).
Antimicrobial and Anticancer Research
- Research into the antimicrobial and anticancer properties of novel compounds is a significant area of study. Kauerová et al. (2016) investigated the anticancer effects of nitro-substituted hydroxynaphthanilides, demonstrating the potential of novel compounds in the development of new anticancer agents (Kauerová et al., 2016).
Material Science and Corrosion Inhibition
- The synthesis and evaluation of new compounds for applications such as corrosion inhibition in industrial materials show the versatility of chemical research in addressing practical problems. Abu-Rayyan et al. (2022) explored the effectiveness of acrylamide derivatives as corrosion inhibitors, illustrating how novel compounds can contribute to material science (Abu-Rayyan et al., 2022).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-10(11-5-2-8-16-11)6-7-13-12(15)9-3-1-4-9/h2,5,8-10,14H,1,3-4,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEDSYSWQGNSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)
![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2645762.png)
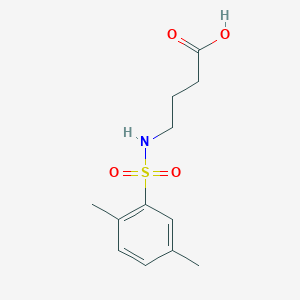
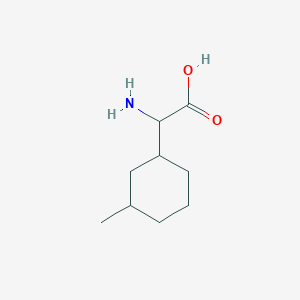
![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)
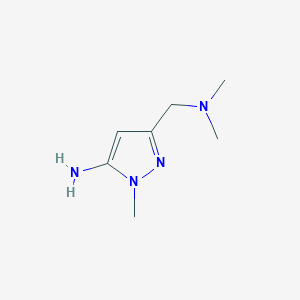
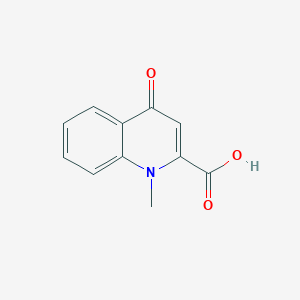
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2645772.png)
![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)
